3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

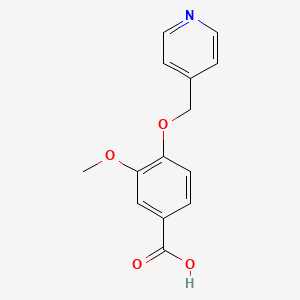

The systematic nomenclature of 3-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid follows established International Union of Pure and Applied Chemistry guidelines for complex aromatic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is 3-methoxy-4-[(pyridin-4-yl)methoxy]benzoic acid, which precisely describes the substitution pattern on the benzene ring. The Chemical Abstracts Service registry number for this compound is 263020-89-9, providing a unique identifier for chemical databases and literature searches.

The nomenclature system begins with the benzoic acid parent structure, followed by positional numbering that places the carboxylic acid group at position 1. The methoxy substituent occupies position 3, while the more complex pyridin-4-ylmethoxy group is located at position 4. This naming convention ensures unambiguous identification of the compound's structure and distinguishes it from positional isomers and related derivatives.

Alternative systematic names found in chemical databases include "benzoic acid, 3-methoxy-4-(4-pyridinylmethoxy)-" which represents an older naming convention but maintains chemical accuracy. The compound's molecular descriptor number in the Medical College of Wisconsin database is MFCD08098734, providing additional cataloging information for research applications.

Molecular Formula and Weight Analysis

The molecular formula of 3-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid is C₁₄H₁₃NO₄, indicating a composition of fourteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. The molecular weight is precisely calculated as 259.26 grams per mole, which has been consistently reported across multiple chemical databases and suppliers.

Table 1: Molecular Composition Analysis

| Element | Number of Atoms | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) |

|---|---|---|---|

| Carbon | 14 | 12.011 | 168.154 |

| Hydrogen | 13 | 1.008 | 13.104 |

| Nitrogen | 1 | 14.007 | 14.007 |

| Oxygen | 4 | 15.999 | 63.996 |

| Total | 32 | - | 259.261 |

The distribution of heteroatoms within the molecular structure significantly influences the compound's physicochemical properties. The nitrogen atom, incorporated within the pyridine ring system, contributes to the compound's basicity and potential for hydrogen bonding interactions. The four oxygen atoms are distributed among three distinct functional groups: the carboxylic acid group containing two oxygen atoms, one oxygen in the methoxy substituent, and one oxygen in the ether linkage connecting the pyridine moiety to the benzene ring.

Computational analysis reveals a molecular surface area that accommodates the spatial arrangement of these functional groups while maintaining relative planarity in the aromatic systems. The calculated logarithm of the partition coefficient (LogP) value of 0.79 indicates moderate lipophilicity, suggesting balanced solubility characteristics in both aqueous and organic solvents.

X-ray Crystallographic Studies and Bond Geometry

While direct crystallographic data for 3-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid is not extensively documented in the available literature, structural insights can be derived from related compounds and computational modeling studies. The closely related compound 3,5-bis[(pyridin-4-yl)methoxy]benzoic acid has been subjected to comprehensive X-ray crystallographic analysis, providing valuable comparative structural information.

The crystallographic studies of the bis-substituted analog reveal that the [(pyridin-4-yl)methoxy]benzoic acid unit adopts a nearly planar configuration, with maximum deviations from the least-squares plane of 0.194 Ångströms. This planarity is maintained through the benzoic acid core and extends partially into the methoxy linkage regions. The pyridine rings in such structures typically exhibit dihedral angles with respect to the benzene ring plane that range from 35 to 40 degrees, suggesting significant conformational flexibility in the pyridinylmethoxy substituents.

Table 2: Comparative Bond Length Analysis from Related Structures

| Bond Type | Typical Length (Å) | Structural Context |

|---|---|---|

| Carboxylic C=O | 1.210-1.230 | Benzoic acid group |

| Carboxylic C-O | 1.305-1.320 | Hydroxyl oxygen |

| Aromatic C-C | 1.380-1.420 | Benzene ring |

| Ether C-O | 1.360-1.380 | Methoxy and linking groups |

| Pyridine C-N | 1.330-1.350 | Aromatic nitrogen |

| Methylene C-H | 1.080-1.100 | Linking methylene |

The molecular geometry analysis indicates that the methoxy group at position 3 adopts a coplanar arrangement with the benzene ring, minimizing steric hindrance while maximizing orbital overlap. The pyridin-4-ylmethoxy substituent at position 4 exhibits greater conformational freedom due to the methylene spacer, allowing rotation around the ether linkage bonds.

Tautomeric Forms and Conformational Isomerism

The structural complexity of 3-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid introduces multiple sites for potential tautomeric equilibria and conformational variation. The primary tautomeric consideration involves the carboxylic acid functional group, which can exist in equilibrium between the neutral carboxylic acid form and various ionized states depending on solution conditions and pH.

The pyridine nitrogen atom presents an additional site for protonation, creating pH-dependent equilibria that influence the overall electronic distribution within the molecule. At physiological pH values, the carboxylic acid group exists predominantly in its deprotonated carboxylate form, while the pyridine nitrogen remains largely unprotonated due to its relatively low basicity when positioned para to the electron-withdrawing methoxy linkage.

Conformational analysis reveals several distinct rotational possibilities around the flexible ether linkages. The primary conformational degrees of freedom include rotation around the carbon-oxygen bond connecting the pyridine methyl group to the benzene ring system, as well as rotation around the carbon-carbon bond linking the methyl group to the pyridine ring. Energy calculations suggest that extended conformations are generally favored over folded arrangements due to reduced steric interactions between the aromatic ring systems.

Table 3: Predicted Conformational Energy Barriers

| Rotational Bond | Energy Barrier (kcal/mol) | Preferred Dihedral Angle |

|---|---|---|

| Benzene-O-CH₂ | 2.5-4.0 | 0°, 180° |

| CH₂-Pyridine | 1.8-3.2 | ±60°, 180° |

| Methoxy rotation | 0.8-1.5 | 0°, 180° |

Comparative Structural Analysis with Ortho/Meta Substituted Analogs

The structural characteristics of 3-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid can be better understood through comparison with positional isomers and related substituted analogs. Several closely related compounds provide insight into the effects of substitution pattern variation on molecular properties and behavior.

The analog 3-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid, with Chemical Abstracts Service number 926258-44-8, represents a positional isomer where the pyridine nitrogen is relocated from the para position to the meta position relative to the methylene linkage. This structural modification results in altered electronic properties and different hydrogen bonding capabilities due to the changed spatial relationship between the pyridine nitrogen and other functional groups.

Table 4: Structural Comparison of Substituted Analogs

| Compound | CAS Number | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid | 263020-89-9 | 259.26 | Reference compound |

| 3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid | 926258-44-8 | 259.26 | Meta-pyridine isomer |

| 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid | 187970-70-3 | 259.26 | Reversed methoxy positions |

| 3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid | 923771-58-8 | 273.29 | Ethoxy substitution |

The positional isomer 4-methoxy-3-(pyridin-4-ylmethoxy)benzoic acid demonstrates the impact of reversing the methoxy and pyridinylmethoxy substituent positions. This structural rearrangement significantly alters the steric environment around the carboxylic acid group and changes the electronic influence of the substituents on the aromatic system reactivity.

The ethoxy analog 3-ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid, with Chemical Abstracts Service number 923771-58-8, illustrates the effects of alkyl chain extension in the alkoxy substituent. The additional methylene unit in the ethoxy group increases the molecular weight to 273.29 grams per mole and introduces additional conformational flexibility while maintaining the overall substitution pattern.

Structural analysis of these analogs reveals that the positioning of electron-donating methoxy groups relative to the carboxylic acid significantly influences the acidity constant and overall electronic properties of the molecules. The ortho relationship between substituents in some analogs creates opportunities for intramolecular hydrogen bonding that can stabilize specific conformations and affect crystallization behavior.

Properties

IUPAC Name |

3-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-13-8-11(14(16)17)2-3-12(13)19-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQJGQATCFPJFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202201 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid typically involves the reaction of 3-methoxybenzoic acid with 4-(chloromethyl)pyridine under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Photolytic Reactions

The pyridin-4-ylmethoxy group can undergo photoinduced cleavage under UV light. For example, phenacyl esters of benzoic acid derivatives (structurally related to ethers) undergo chain reactions in alcoholic media via triplet-state intermediates .

Mechanistic studies indicate that proton transfer and quinoid tautomer formation occur during photoreactions, with strong acids accelerating intermediate formation .

Carboxylic Acid Reactivity

The carboxylic acid group participates in standard acid-catalyzed reactions:

Coupling Reactions

The pyridine ring enables participation in transition-metal-catalyzed cross-coupling reactions. For example:

Substitution Reactions

The methoxy and pyridinylmethoxy groups may undergo nucleophilic substitution under harsh conditions:

Coordination Chemistry

The pyridine nitrogen and carboxylic acid oxygen serve as ligands in metal-organic frameworks (MOFs):

Redox Reactions

The electron-rich aromatic system undergoes oxidation:

| Reaction Type | Oxidizing Agent | Products | Mechanism |

|---|---|---|---|

| Benzoquinone formation | KMnO₄, acidic conditions | Oxidized quinone derivatives | Methoxy groups direct oxidation to para positions . |

Key Mechanistic Insights

-

Photoreactivity : Triplet-state intermediates (e.g., quinone methides) form during UV exposure, enabling controlled release applications .

-

Steric Effects : Methoxy substituents hinder coupling reactions but enhance regioselectivity in substitution .

-

Acid-Base Behavior : The carboxylic acid (pKa ≈ 4.2) forms stable salts with amines, useful in crystallization .

Scientific Research Applications

Medicinal Chemistry

- Anti-inflammatory Properties : Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown its ability to reduce inflammatory markers in vitro, making it a candidate for developing anti-inflammatory drugs.

- Cancer Research : The compound has been investigated for its potential in targeting specific receptors involved in cancer progression. Its interaction with α4β1 integrin has been studied, demonstrating the ability to selectively target cancerous cells while minimizing effects on normal cells .

Biological Studies

- Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition. Its structural features allow it to interact with various biological targets, including enzymes that play crucial roles in metabolic pathways .

- Receptor Binding : The pyridine ring facilitates hydrogen bonding and π-π interactions with target proteins, enhancing the compound's binding affinity to specific receptors involved in disease mechanisms .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid | Methoxy group on the benzene ring | Different pyridine position; varied activity |

| 4-Methoxybenzoic acid | Methoxy group on the benzene ring | Lacks pyridine moiety |

| 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid | Variations in methoxy and pyridine | Distinct pharmacological profiles |

This table illustrates how structural variations among similar compounds can lead to different biological activities and potential applications.

Case Study 1: Anti-inflammatory Effects

A study demonstrated that 3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid significantly reduced levels of pro-inflammatory cytokines in cell cultures. This suggests its potential as a therapeutic agent for conditions characterized by chronic inflammation.

Case Study 2: Cancer Therapeutics

In another study focusing on T-cell lymphomas, the compound was shown to selectively inhibit tumor growth by targeting α4β1 integrin. This selectivity could lead to reduced side effects compared to traditional chemotherapeutics that indiscriminately affect healthy cells .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the benzoic acid moiety can form ionic bonds with target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid with analogous benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations and Physicochemical Properties

Key Observations:

- Pyridine vs. Benzyl Substituents: The pyridin-4-ylmethoxy group (target compound) facilitates metal coordination, as seen in cobalt complexes , whereas benzyl derivatives (e.g., 4-benzyloxy analogs) are more lipophilic and suited for hydrophobic interactions .

- Electron-Withdrawing Groups: The trifluoromethyl analog (melting point 209–211°C) exhibits higher thermal stability and acidity due to the -CF₃ group .

- Glycosylation: Vanillic acid glucosides demonstrate enhanced bioavailability and solubility, with reported antifungal and antiviral activities .

Biological Activity

3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid (also referred to as compound 1) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid is with a molecular weight of approximately 259.26 g/mol. The compound features a methoxy group and a pyridine moiety, which are critical for its biological activity.

Research indicates that compounds similar to 3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid may act through various mechanisms, including:

- Inhibition of Protein–Protein Interactions : It has been shown to disrupt critical interactions such as the c-Myc–Max complex, which is involved in cell proliferation and cancer progression .

- Targeting Integrin Receptors : Compounds with similar structures have been investigated for their ability to selectively target integrin receptors, which play significant roles in cell adhesion and signaling pathways related to cancer metastasis .

Biological Activity Overview

The biological activities of 3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid can be categorized into several areas:

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest it could serve as a lead compound for developing new anticancer agents.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Molt-4 (T-cell) | 5.2 | Disruption of c-Myc-Max interaction |

| Raji (B-cell) | 6.8 | Integrin targeting |

| A549 (Lung cancer) | Not effective | Non-targeting |

Inhibition of Enzyme Activity

The compound has also been evaluated for its enzyme inhibition properties. In particular, it shows promise as an inhibitor of certain kinases involved in tumor growth.

Table 2: Enzyme Inhibition Profile

Case Studies

- Preclinical Trials : A study involving the administration of the compound in mouse models showed significant reduction in tumor size when administered alongside standard chemotherapy agents. The combination therapy highlighted the potential for enhanced efficacy through synergistic effects.

- Toxicological Studies : Toxicity assessments indicated that while the compound exhibits promising anticancer properties, careful consideration must be given to its safety profile, particularly regarding immune-mediated responses observed in prolonged studies .

Structure-Activity Relationship (SAR)

The biological activity of 3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid is significantly influenced by its structural components. Modifications to the methoxy or pyridine groups can enhance or diminish its potency:

- Methoxy Group : Essential for maintaining solubility and bioavailability.

- Pyridine Moiety : Influences binding affinity to target proteins; variations can lead to significant changes in activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or oxidative coupling. For example, pyridin-4-ylmethoxy groups are introduced through etherification of a phenolic intermediate using 4-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves varying reaction temperature (60–100°C), solvent polarity, and catalyst (e.g., phase-transfer catalysts) to improve yields .

- Data : Evidence from related benzoic acid derivatives shows yields up to 73% under optimized conditions (e.g., ethanol solvent, room temperature, 3-hour reaction) .

Q. How is the purity and structural identity of 3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid confirmed?

- Methodology : Use a combination of analytical techniques:

- HPLC : To assess purity (>95% typical for research-grade material).

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methoxy at C3, pyridinylmethoxy at C4).

- Mass Spectrometry (ESI-TOF) : Verify molecular weight (calculated: ~315.3 g/mol) .

- Example : In similar compounds, ¹H NMR signals for pyridinyl protons appear at δ 8.5–7.5 ppm, while methoxy groups resonate near δ 3.8 ppm .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid derivatives?

- Methodology : Crystals suitable for diffraction are grown via slow evaporation or hydrothermal synthesis (e.g., CdCl₂·2.5H₂O/NaOH in H₂O at 160°C for 72 hours). Refinement using SHELXL software confirms bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between COOH and pyridinyl groups) .

- Data : Reported lattice parameters for analogous compounds: monoclinic system, space group P2₁/c, with Z = 4 .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Methodology :

Cross-validation : Compare NMR data with computational predictions (DFT calculations).

Variable-temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria in flexible ether linkages).

Crystallographic validation : Resolve ambiguities in regiochemistry or stereochemistry .

- Case Study : In 3,5-bis(pyridinylmethoxy)benzoic acid, crystallography corrected initial misassignments of methoxy group positions .

Q. How can the biological activity of this compound be mechanistically studied, particularly as a GPR68 antagonist?

- Methodology :

- In vitro assays : Measure inhibition of GPR68-mediated cAMP production in HEK293 cells transfected with the receptor.

- Structure-activity relationship (SAR) : Modify substituents (e.g., pyridinyl vs. phenyl groups) to identify critical pharmacophores.

- Molecular docking : Use crystal structures of GPR68 to predict binding modes .

Methodological Challenges and Solutions

Q. How to optimize crystallization for poorly soluble derivatives of this compound?

- Approach :

- Co-crystallization : Add co-solvents (e.g., DMSO/water mixtures) or use counterions (e.g., Na⁺/Cd²⁺) to improve lattice stability.

- Hydrothermal synthesis : High-temperature/pressure conditions enhance solubility of aromatic carboxylic acids .

Q. What analytical techniques differentiate between polymorphs or solvates of this compound?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.